N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide
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Overview
Description
N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a piperidyl group, and a fluorobenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Acetylamino Group: The acetylamino group can be introduced through the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.
Cyclization to Form the Pyrrolidine Ring: The formation of the pyrrolidine ring can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Piperidyl Group: The piperidyl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the intermediate compound through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding interactions, while the fluorobenzamide moiety could engage in hydrophobic interactions with target proteins. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N~1~-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE can be compared with other similar compounds, such as:
N-(3-(ACETYLAMINO)PHENYL)-2-CHLORO-4-NITROBENZAMIDE: This compound has a similar structure but contains a chloro and nitro group instead of the fluorobenzamide moiety.
N-(3-(ACETYLAMINO)PHENYL)-2-NITROBENZAMIDE: This compound is similar but lacks the piperidyl group and has a nitro group instead of the fluorobenzamide moiety.
Azithromycin Related Compound H: This compound contains an acetylamino group and a phenylsulfonyl group, making it structurally related but with different functional groups.
The uniqueness of N1-(1-{1-[3-(ACETYLAMINO)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDYL)-4-FLUOROBENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C24H25FN4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[1-[1-(3-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H25FN4O4/c1-15(30)26-19-3-2-4-20(13-19)29-22(31)14-21(24(29)33)28-11-9-18(10-12-28)27-23(32)16-5-7-17(25)8-6-16/h2-8,13,18,21H,9-12,14H2,1H3,(H,26,30)(H,27,32) |
InChI Key |
GUZVKFJBTYIVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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